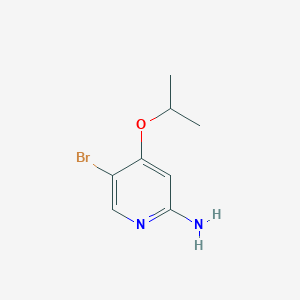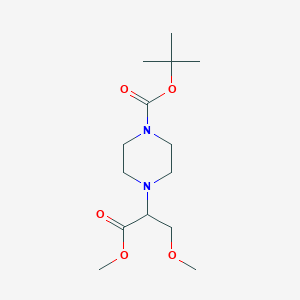
5-Chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- is a halogenated aromatic compound with the molecular formula C8H7ClFIO2. This compound is characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a methoxymethoxy group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas for reduction are typically used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and the methoxymethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Another halogenated benzene derivative with similar substituents.
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: A compound with a similar structure but different halogen and methoxy group positions.
Uniqueness
The unique combination of chlorine, fluorine, iodine, and methoxymethoxy groups in Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- distinguishes it from other similar compounds. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H7ClFIO2 |
|---|---|
Molekulargewicht |
316.49 g/mol |
IUPAC-Name |
5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7ClFIO2/c1-12-4-13-7-3-5(9)2-6(10)8(7)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
WYQVOAUHXXDQKD-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C(=CC(=C1)Cl)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)




![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)





![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)

